molecular formula C19H21N3O4 B2536633 Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate CAS No. 381195-04-6

Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate

Cat. No. B2536633
CAS RN: 381195-04-6
M. Wt: 355.394
InChI Key: YLJPMKACPODZQU-UHFFFAOYSA-N
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Description

“Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate” is a complex organic compound. It contains a benzylpiperazine moiety, which is a type of piperazine that has a benzyl group attached to one of its nitrogen atoms . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the overall 3D structure of the molecule.


Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate” would depend on the specific conditions and reagents used. Benzylpiperazine derivatives have been reported to exhibit various biological activities, including antibacterial and antifungal activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate” would depend on its specific structure. Similar compounds have been reported to be solids at room temperature .

Scientific Research Applications

Antioxidant and Glucosidase Inhibitor Properties

  • Özil et al. (2018) explored derivatives of benzimidazoles, which include compounds structurally similar to Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate. These compounds were found to have potent in vitro antioxidant activities and were effective as glucosidase inhibitors, indicating their potential therapeutic applications in treating oxidative stress-related diseases and disorders like diabetes (Özil, Parlak, & Baltaş, 2018).

Crystal Structure and Hydrogen Bonding

  • Studies by Portilla et al. (2007) and others on closely related compounds demonstrate the significance of hydrogen bonding in these molecules, which could have implications for their stability and reactivity in various applications, such as in material sciences or drug design (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Neuroprotective Activities

  • The research by Gao et al. (2022) on edaravone derivatives containing benzylpiperazine, structurally similar to Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate, indicated their potential in neuroprotective applications. These compounds showed significant protective effects against cerebral ischemia, suggesting possible uses in stroke or neurodegenerative disease therapies (Gao, Ma, Xu, Jiang, Xu, Zhong, & Wu, 2022).

Anti-Leishmanial Activity

Antihypertensive Activities

  • In the field of cardiovascular research, Zhu et al. (2014) synthesized and evaluated 5-nitro benzimidazole derivatives, related to Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate, as angiotensin II receptor antagonists with anti-hypertension activities. This indicates potential applications in treating hypertension (Zhu, Da, Wu, Zheng, Zhu, Wang, Yan, & Chen, 2014).

Mechanism of Action

The mechanism of action of “Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate” would likely depend on its specific biological target. Benzylpiperazine derivatives have been found to interact with various biological targets, including oxidoreductase proteins .

Future Directions

The future research directions for “Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate” would likely involve further studies to determine its biological activity and potential applications. Benzylpiperazine derivatives have been the subject of considerable research interest due to their diverse biological activities .

properties

IUPAC Name

methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-26-19(23)17-13-16(22(24)25)7-8-18(17)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJPMKACPODZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate

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